Cas no 1171920-28-7 (6-Bromofuro3,2-bpyridine-2-carbaldehyde)

6-Bromofuro3,2-bpyridine-2-carbaldehyde structure
1171920-28-7 structure
商品名:6-Bromofuro3,2-bpyridine-2-carbaldehyde
CAS番号:1171920-28-7
MF:C8H4BrNO2
メガワット:226.04
MDL:MFCD12401658
CID:1071237
PubChem ID:46737914

6-Bromofuro3,2-bpyridine-2-carbaldehyde 化学的及び物理的性質

名前と識別子

    • 6-Bromofuro[3,2-b]pyridine-2-carbaldehyde
    • A-6074
    • SCHEMBL23725589
    • 6-Bromofuro[3,2-b]pyridine-2-carbaldehyde, AldrichCPR
    • WWB92028
    • 1171920-28-7
    • EN300-3005942
    • AKOS015834532
    • Z1269129339
    • DTXSID50674078
    • DB-060976
    • CS-0441496
    • F86938
    • MFCD12401658
    • 6-Bromofuro3,2-bpyridine-2-carbaldehyde
    • MDL: MFCD12401658
    • インチ: InChI=1S/C8H4BrNO2/c9-5-1-8-7(10-3-5)2-6(4-11)12-8/h1-4H
    • InChIKey: GKQNDTWNODMNSB-UHFFFAOYSA-N
    • ほほえんだ: C1=C(C=NC2=C1OC(=C2)C=O)Br

計算された属性

  • せいみつぶんしりょう: 224.94300
  • どういたいしつりょう: 224.94254g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 188
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.8
  • トポロジー分子極性表面積: 43.1Ų

じっけんとくせい

  • PSA: 43.10000
  • LogP: 2.40280

6-Bromofuro3,2-bpyridine-2-carbaldehyde セキュリティ情報

  • 記号: GHS07
  • シグナルワード:Warning
  • 危害声明: H302-H315-H319-H335
  • 警告文: P261-P305+P351+P338
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険カテゴリコード: 22-36/37/38
  • セキュリティの説明: 26
  • 危険物標識: Xn
  • 危険レベル:IRRITANT

6-Bromofuro3,2-bpyridine-2-carbaldehyde 税関データ

  • 税関コード:2934999090
  • 税関データ:

    中国税関番号:

    2934999090

    概要:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

6-Bromofuro3,2-bpyridine-2-carbaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM364134-25g
6-Bromofuro[3,2-b]pyridine-2-carbaldehyde
1171920-28-7 95%
25g
$*** 2023-04-03
Enamine
EN300-3005942-0.05g
6-bromofuro[3,2-b]pyridine-2-carbaldehyde
1171920-28-7 95.0%
0.05g
$117.0 2025-03-19
Enamine
EN300-3005942-1.0g
6-bromofuro[3,2-b]pyridine-2-carbaldehyde
1171920-28-7 95.0%
1.0g
$500.0 2025-03-19
Enamine
EN300-3005942-0.5g
6-bromofuro[3,2-b]pyridine-2-carbaldehyde
1171920-28-7 95.0%
0.5g
$390.0 2025-03-19
abcr
AB263547-1 g
6-Bromofuro[3,2-b]pyridine-2-carbaldehyde; 95%
1171920-28-7
1g
€722.00 2023-04-27
Enamine
EN300-3005942-0.1g
6-bromofuro[3,2-b]pyridine-2-carbaldehyde
1171920-28-7 95.0%
0.1g
$173.0 2025-03-19
Enamine
EN300-3005942-10.0g
6-bromofuro[3,2-b]pyridine-2-carbaldehyde
1171920-28-7 95.0%
10.0g
$4833.0 2025-03-19
Chemenu
CM364134-5g
6-Bromofuro[3,2-b]pyridine-2-carbaldehyde
1171920-28-7 95%
5g
$*** 2023-04-03
Enamine
EN300-3005942-1g
6-bromofuro[3,2-b]pyridine-2-carbaldehyde
1171920-28-7 95%
1g
$500.0 2023-09-06
Enamine
EN300-3005942-5g
6-bromofuro[3,2-b]pyridine-2-carbaldehyde
1171920-28-7 95%
5g
$2425.0 2023-09-06

6-Bromofuro3,2-bpyridine-2-carbaldehyde 関連文献

6-Bromofuro3,2-bpyridine-2-carbaldehydeに関する追加情報

Introduction to 6-Bromofuro[3,2-bpyridine-2-carbaldehyde (CAS No. 1171920-28-7)

6-Bromofuro[3,2-bpyridine-2-carbaldehyde (CAS No. 1171920-28-7) is a highly versatile and synthetically valuable heterocyclic compound that has garnered significant attention in the field of medicinal chemistry and chemical biology. This compound belongs to the class of furo[3,2-bpyridine derivatives, which are characterized by their fused bicyclic structure consisting of a furan ring and a pyridine ring. The presence of a bromine substituent at the 6-position and an aldehyde group at the 2-position of the furo[3,2-bpyridine core imparts unique reactivity and functionalization possibilities, making it an attractive scaffold for the development of novel bioactive molecules.

The aldehyde functionality in 6-Bromofuro[3,2-bpyridine-2-carbaldehyde serves as a crucial handle for further chemical transformations, including condensation reactions with various nucleophiles, such as amines and hydrazines, to form Schiff bases and hydrazones. These derivatives have been extensively explored for their potential pharmacological properties, particularly in the context of antimicrobial, anti-inflammatory, and anticancer applications. The bromine atom at the 6-position further enhances the compound's utility by allowing for selective cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing more complex molecular architectures.

Recent advancements in synthetic methodologies have highlighted the importance of 6-Bromofuro[3,2-bpyridine-2-carbaldehyde as a key intermediate in the synthesis of pharmacologically relevant compounds. For instance, studies have demonstrated its use in generating novel kinase inhibitors by incorporating it into more elaborate scaffolds through palladium-catalyzed cross-coupling reactions. Additionally, the compound has been employed in the development of metal-organic frameworks (MOFs) and coordination polymers, where its ability to act as a ligand for transition metals provides unique structural and functional properties.

The furo[3,2-bpyridine core itself is a privileged scaffold in medicinal chemistry due to its ability to mimic natural product structures and interact with biological targets in specific ways. The combination of the furan ring's oxygen-rich environment and the pyridine ring's nitrogen-containing moiety creates a multifaceted system that can engage with various biological receptors. This structural motif has been leveraged in the design of molecules that exhibit potent activity against a range of diseases, including those associated with protein-protein interactions and enzyme inhibition.

In terms of biological activity, 6-Bromofuro[3,2-bpyridine-2-carbaldehyde and its derivatives have shown promising results in preclinical studies. Notably, researchers have investigated its potential as an antimicrobial agent against drug-resistant bacteria by leveraging its ability to disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways. The aldehyde group has been particularly useful in generating Schiff base derivatives that exhibit significant antibacterial activity by binding to bacterial enzymes involved in cell wall biosynthesis.

Moreover, the compound's structure has inspired investigations into its anticancer potential. By designing analogs that target specific oncogenic pathways or enhance tumor-specific toxicity while minimizing side effects on healthy cells, researchers have identified several 6-Bromofuro[3,2-bpyridine-2-carbaldehyde-based molecules that show promise in oncology research. The bromine substituent, in particular, has been exploited to develop prodrugs or bioconjugates that can selectively accumulate in tumor tissues due to enhanced permeability and retention (EPR) effects.

The synthesis of 6-Bromofuro[3,2-bpyridine-2-carbaldehyde can be achieved through multiple routes depending on the desired purity and scalability requirements. One common approach involves the bromination of furo[3,2-bpyridine followed by formylation at the 2-position using classical formylation methods such as Vilsmeier-Haack reaction or condensation with formic acid derivatives. Alternative synthetic strategies may involve palladium-catalyzed coupling reactions starting from simpler precursors like halogenated furans or pyridines.

The chemical reactivity of this compound makes it an invaluable building block for drug discovery programs. Its ability to undergo diverse transformations allows chemists to rapidly generate libraries of derivatives for high-throughput screening (HTS) campaigns. Such libraries are instrumental in identifying lead compounds that can be further optimized through structure-activity relationship (SAR) studies.

In conclusion,6-Bromofuro[3,2-bpyridine-2-carbaldehyde (CAS No. 1171920-28-7) is a multifunctional heterocyclic compound with broad applications in medicinal chemistry and chemical biology. Its unique structural features—comprising a furo[3,2-bpyridine core with an aldehyde group at the 2-position and a bromine substituent at the 6-position—make it an excellent candidate for developing novel bioactive molecules targeting various diseases. Recent research highlights its role in generating kinase inhibitors, antimicrobial agents, anticancer drugs, and metal-organic frameworks, underscoring its significance as a synthetic intermediate.

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